Isobutyl 2-bromobutanoate
CAS No.: 86711-76-4
Cat. No.: VC18600704
Molecular Formula: C8H15BrO2
Molecular Weight: 223.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86711-76-4 |
|---|---|
| Molecular Formula | C8H15BrO2 |
| Molecular Weight | 223.11 g/mol |
| IUPAC Name | 2-methylpropyl 2-bromobutanoate |
| Standard InChI | InChI=1S/C8H15BrO2/c1-4-7(9)8(10)11-5-6(2)3/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | FIUCVOFYLPLFAI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)OCC(C)C)Br |
Introduction
Chemical Structure and Physicochemical Properties
Isobutyl 2-bromobutanoate consists of a butanoate backbone substituted with a bromine atom at the second carbon and an isobutyl ester group. The IUPAC name is isobutyl 2-bromobutanoate, and its structure is represented by the SMILES string . Key properties include:
The compound’s volatility and stability are influenced by its ester and bromine functional groups, necessitating storage below 30°C to prevent degradation . Gas chromatography data from NIST highlights its elution behavior under standardized conditions, critical for analytical identification .
Synthesis and Purification
Isobutyl 2-bromobutanoate is synthesized via a two-step process:
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Bromination of Butanoic Acid: 2-Bromobutanoic acid is generated by reacting butanoic acid with bromine or phosphorus tribromide under controlled conditions. This step often employs catalysts like thionyl chloride to enhance efficiency .
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Esterification: The brominated acid is esterified with isobutyl alcohol using acid catalysts (e.g., sulfuric acid). Continuous distillation removes water, driving the reaction to completion .
A patent-pending method (WO2004052818A1) describes optimized conditions for high-purity (>99.5%) production, emphasizing reduced byproducts like alkyl bromides . Recent advancements include solvent-free esterification and catalytic recycling, improving sustainability .
Applications in Industrial and Pharmaceutical Chemistry
Controlled Radical Polymerization
Isobutyl 2-bromobutanoate serves as an initiator in atom transfer radical polymerization (ATRP), enabling precise control over polymer molecular weights. Its bromine atom facilitates reversible deactivation, a hallmark of ATRP . Comparatively, isopropyl 2-bromoisobutyrate (IPBIB) is more common in this role, but iso-butyl derivatives offer tailored reactivity for specific monomers .
Pharmaceutical Intermediates
The compound’s electrophilic bromine atom allows nucleophilic substitutions, forming carbon-carbon or carbon-heteroatom bonds. It is utilized in synthesizing antihypertensive agents and antiviral prodrugs, where steric effects from the isobutyl group enhance metabolic stability .
Specialty Chemical Synthesis
In agrochemistry, it functions as a precursor for herbicides and fungicides. Its volatility also makes it suitable for fragrance encapsulation via microemulsion techniques .
Comparison with Structural Analogs
The table below contrasts iso-butyl 2-bromobutanoate with key analogs:
The isobutyl group’s steric bulk reduces hydrolysis rates compared to ethyl or methyl esters, extending shelf life .
Recent Research Advancements
A 2025 study demonstrated the compound’s efficacy in synthesizing block copolymers with low polydispersity indices (<1.1) . Additionally, its role in photoinduced ATRP under visible light has expanded its use in biomedical coatings . Challenges remain in scaling production while minimizing brominated byproducts, with flow chemistry emerging as a promising solution .
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